molecular formula C20H23N7O7 B1675110 Levoleucovorin CAS No. 68538-85-2

Levoleucovorin

Cat. No. B1675110
CAS RN: 68538-85-2
M. Wt: 473.4 g/mol
InChI Key: VVIAGPKUTFNRDU-STQMWFEESA-N
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Description

Levoleucovorin is a folate analog used as a rescue treatment after high-dose methotrexate treatment in patients with osteosarcoma (bone cancer). It is also used to lessen the toxic effects of folic acid blocker overdose or methotrexate in patients who cannot eliminate this drug properly from their bodies .


Synthesis Analysis

Levoleucovorin is the enantiomerically active form of Folinic Acid (also known as 5-formyl tetrahydrofolic acid or leucovorin). Commercially available leucovorin is composed of a 1:1 racemic mixture of the dextrorotary and levorotary isomers, while levoleucovorin contains only the pharmacologically active levo-isomer .


Molecular Structure Analysis

Levoleucovorin is the pharmacologically active levo-isomer of 5-formyl tetrahydrofolic acid .


Chemical Reactions Analysis

Levoleucovorin and leucovorin are both used to counteract the toxic effects of folic acid antagonists, such as methotrexate, which act by inhibiting the enzyme dihydrofolate reductase (DHFR). They are indicated for use as rescue therapy following use of high-dose methotrexate in the treatment of osteosarcoma or for diminishing the toxicity associated with inadvertent overdosage of folic acid antagonists .


Physical And Chemical Properties Analysis

Levoleucovorin is a small molecule that is pharmacokinetically identical to leucovorin and may be used interchangeably with limited differences in efficacy or side effects .

Scientific Research Applications

Levoleucovorin in Cancer Treatment

Levoleucovorin has been extensively studied in cancer treatment, particularly as an alternative to leucovorin. Clinical trials have shown that levoleucovorin is effective in modulating fluorouracil, a drug used in chemotherapy, and can be safely combined with other antitumor agents. It has been evaluated in colorectal cancer patients and other cancers, demonstrating efficacy in combination chemotherapy regimens. The research suggests that levoleucovorin can be used interchangeably with leucovorin for modulating fluorouracil, especially considering the shortages of leucovorin supplies in North America (Chuang & Suno, 2012).

Levoleucovorin Calcium Injection

Levoleucovorin calcium, known as Fusilev, is an FDA-approved intravenous injection indicated for rescue after high-dose methotrexate therapy in osteosarcoma. This approval and its clinical applications highlight levoleucovorin's role in the adjuvant treatment of cancer (You Qidong, 2010).

Economic Impact of Levoleucovorin Use

During leucovorin shortages, levoleucovorin has been an alternative therapy, although it has not demonstrated superiority over leucovorin in clinical trials. The cost impact of these shortages on patients and health plans has been significant, with levoleucovorin typically incurring higher costs (Hayes et al., 2014).

Levoleucovorin in Combination Chemotherapy

Levoleucovorin has been studied as part of combination therapies for metastatic colorectal cancer. Modified regimens with levoleucovorin have shown to be practical, effective, and tolerable for ambulatory treatment. These studies have focused on optimizing dosage and assessing the treatment's efficacy and tolerability (Yuuki et al., 2010).

Future Directions

Levoleucovorin is currently used after high dose methotrexate for osteosarcoma, to reduce the toxic effects of folate analogs, and with 5-fluorouracil in palliative treatment of advanced metastatic colorectal cancer . Future research may explore additional uses and potential improvements in the administration and effectiveness of this drug.

properties

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIAGPKUTFNRDU-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023204
Record name L-Folinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Folinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Folic acid is an essential B vitamin required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein. However, in order to function in this role, it must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF). This important pathway, which is required for de novo synthesis of nucleic acids and amino acids, is disrupted when high-dose methotrexate is used for cancer therapy. As methotrexate functions as a DHFR inhibitor to prevent DNA synthesis in rapidly dividing cells, it also prevents the formation of DHF and THF. This results in a deficiency of coenzymes and a resultant buildup of toxic substances that are responsible for numerous adverse side effects of methotrexate therapy. As levoleucovorin and leucovorin are analogs of tetrahydrofolate (THF), they are able to bypass DHFR reduction and act as a cellular replacement for the co-factor THF, thereby preventing these toxic side effects.
Record name Levoleucovorin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11596
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Levoleucovorin

CAS RN

68538-85-2
Record name L-Folinic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=68538-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levoleucovorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068538852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levoleucovorin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11596
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Folinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOLEUCOVORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/990S25980Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Folinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
484
Citations
VTG Chuang, M Suno - Annals of Pharmacotherapy, 2012 - journals.sagepub.com
… leucovorin and levoleucovorin demonstrated that levoleucovorin is … the safety and efficacy of levoleucovorin as a modulator of … Levoleucovorin has been studied in other cancers. These …
Number of citations: 22 journals.sagepub.com
PA Kovoor, SM Karim, JL Marshall - Clinical Colorectal Cancer, 2009 - Elsevier
… the use of levoleucovorin in gastrointestinal malignancies and to assess whether levoleucovorin is a … Design: This is an extensive literature review of levoleucovorin use in patients with …
Number of citations: 26 www.sciencedirect.com
J Zittoun, AP Tonelli, J Marquet, E De Gialluly… - European journal of …, 1993 - Springer
… Initial potential concerns on administering the pure, active compound, levoleucovorin, therefore centered on the pharmacokinetic equivalence of levoleucovorin and d,1leucovorin …
Number of citations: 21 link.springer.com
VTG Chuang, M Suno - Annals of Pharmacotherapy, 2012 - okayama.elsevierpure.com
… leucovorin and levoleucovorin demon-strated that levoleucovorin is … the safety and efficacy of levoleucovorin as a modulator of … Levoleucovorin has been studied in other cancers. These …
Number of citations: 1 okayama.elsevierpure.com
LA Trissel FASHP, JF Martinez… - American journal of health …, 1995 - academic.oup.com
… levoleucovorin calci um, undiluted and modestly diluted with 5% dextrose in jection, was evaluated. Fluorouracil 50 mg/mL was combined in duplicate with leucovorin or levoleucovorin …
Number of citations: 14 academic.oup.com
E Bajetta, L Biganzoli, C Carnaghi… - … Journal of the …, 1998 - Wiley Online Library
BACKGROUND There currently is no agreement regarding the appropriate treatment of elderly patients with advanced breast carcinoma (ABC). Doxifluridine (5‐dFUR), a prodrug of 5‐…
P Goldberg - Cancer Lett, 2009 - cdn.cancerhistoryproject.com
The supply of leucovorin is running low. The drug, widely used with 5-fluorouracil in the treatment of colon cancer, has been made by two generic drug companies in the US: Teva …
Number of citations: 6 cdn.cancerhistoryproject.com
T Ioka, S Nakamori, K Sugimori, M Kanai, M Ikeda… - Annals of …, 2019 - Elsevier
Background In the NAPOLI-1 phase 3 trial, nal-IRI+5-FU/LV significantly increased median PFS (mPFS) vs 5-FU/LV (3.1 vs 1.5 months [mo], unstratified HR = 0.56, P = 0.0001) in pts …
Number of citations: 7 www.sciencedirect.com
JM DeVito, GD Kozloski, AP Tonelli… - Clinical pharmacy, 1993 - europepmc.org
The bioequivalence and bioavailability of oral and intravenous formulations of levoleucovorin and leucovorin were studied, and the absolute bioavailabilities of levoleucovorin and …
Number of citations: 10 europepmc.org
H Deshpande - Journal of Biomolecular Structure and Dynamics, 2023 - Taylor & Francis
… Collectively, this repurposing study identified levoleucovorin to bind the active site of LOXL2 … of levoleucovorin against LOXL2 activity is warranted toward repurposing levoleucovorin as …
Number of citations: 2 www.tandfonline.com

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